N,N'-二叔丁基三亚甲基二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

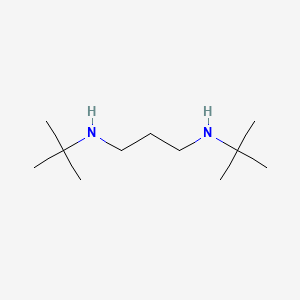

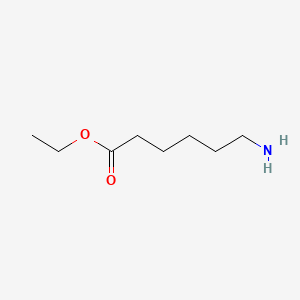

N,N’-Di-t-butyl-trimethylenediamine is a chemical compound with the molecular formula C11H26N2 . It is also known by other names such as N,N’-Di-tert-butylethylenediamine .

Molecular Structure Analysis

The molecular structure of N,N’-Di-t-butyl-trimethylenediamine can be represented by the InChI string:InChI=1S/C10H24N2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3 . This represents the connectivity of atoms in the molecule but does not provide information about its 3D conformation.

科学研究应用

化学合成和改性: N,N'-二叔丁基三亚甲基二胺用于化学合成。例如,它参与由二叔丁基二碳酸酯制备 N-叔丁氧羰基衍生物和相应的硫类似物,在温和条件下与氨基酸酯反应形成这些衍生物 (Tarbell, Yamamoto, & Pope, 1972).

电化学研究: 该化合物用于电化学和光谱研究。对各种基于 N,N'-取代对苯二胺的抗氧化剂(在橡胶工业中至关重要)的研究涉及这些化合物的电化学研究 (Rapta 等人,2009).

晶体结构分析: 它用于合成和晶体结构分析新化合物。例如,络合物 [Ni(tn)2{N(CN)2}]ClO4 (tn=三亚甲基二胺) 通过双齿桥接配体二氰胺形成一维链结构 (Li 等人,2002).

分子相互作用研究: 该化合物有助于研究分子中的分子间和分子内氢键。某些衍生物中的溶剂致变色和热致变色证据证明了对这些分子相互作用的重要见解 (Giacomelli 等人,1994).

材料科学与聚合物化学: 在材料科学中,该化合物在合成电化学和电致变色稳定的聚合物中得到应用。这些聚合物表现出显着的热稳定性,并用于各种工业应用 (Wang & Hsiao, 2009; Wang & Hsiao, 2010).

催化和化学反应: 它用于催化,特别是在三价锕系元素螯合物的解离中,提供对酸催化途径和这些反应动力学的见解 (Muscatello, Choppin, & D'Olieslager, 1989).

电子和光学应用: 该化合物是开发电致变色材料的关键,由于其独特的电致变色特性,展示了在电子和光学应用中的使用潜力 (Chen 等人,2010).

安全和危害

属性

IUPAC Name |

N,N'-ditert-butylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-10(2,3)12-8-7-9-13-11(4,5)6/h12-13H,7-9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMAFSFVBYEOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCCNC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177217 |

Source

|

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Di-t-butyl-trimethylenediamine | |

CAS RN |

22687-38-3 |

Source

|

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022687383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does N,N'-Di-tert-butyl-1,3-propanediamine (DBPD) contribute to the formation of reactive copper-oxygen species, and what is the significance of these species in the context of the study?

A1: DBPD acts as a flexible secondary diamine ligand that coordinates to copper(I) ions. Upon reaction with dioxygen at low temperatures, the [(DBPD)Cu(I)]+ complex forms a side-on peroxide intermediate that mimics the oxygenated form of the enzyme tyrosinase []. This intermediate, upon reacting with phenols, leads to the formation of a highly reactive bis(μ-oxido)-bis-copper(III) species with bound phenolates. This species is significant because it plays a crucial role in the ortho-hydroxylation of the bound phenolates, a reaction of significant interest in bioinorganic chemistry and catalysis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)